2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzothiophene moiety substituted with two chlorine atoms and a phenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloro-2-aminobenzothiophene with a suitable carboxylic acid derivative, such as benzoic acid, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate amide, which then undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorine atoms on the benzothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in cell signaling, DNA replication, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,6-Dichloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole
- 2-{[(3,6-Dichloro-1-benzothiophen-2-yl)carbonyl]amino}benzoic acid
- 2-[(3,6-Dichloro-1-benzothiophen-2-yl)carbonyl]-N-methylhydrazinecarbothioamide
Uniqueness
2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole is unique due to its specific substitution pattern and the presence of both benzothiophene and oxadiazole moieties. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
2-(3,6-dichloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2OS/c17-10-6-7-11-12(8-10)22-14(13(11)18)16-20-19-15(21-16)9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQBCWZQPJMFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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